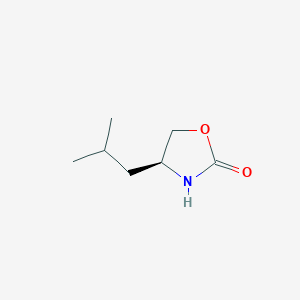

(S)-4-Isobutyloxazolidin-2-one

Description

BenchChem offers high-quality (S)-4-Isobutyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Isobutyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOAHLJDKWZJPD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429046 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-85-2 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The (S)-4-Isobutyloxazolidin-2-one Auxiliary: A Technical Guide to its Mechanism of Action in Asymmetric Synthesis

Abstract

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (S)-4-isobutyloxazolidin-2-one, a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed by David A. Evans and his research group, this and related oxazolidinones have become indispensable tools for the stereocontrolled formation of carbon-carbon bonds, particularly in the synthesis of complex natural products and pharmaceutical agents.[1][2] This guide will dissect the core principles governing the remarkable stereoselectivity achieved with this auxiliary, focusing on the critical stages of enolate formation, electrophilic attack, and auxiliary cleavage. Detailed experimental protocols, mechanistic diagrams, and quantitative data are provided to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for the application of this powerful synthetic methodology.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a paramount challenge in modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often confined to a single enantiomer. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality.

Among the pantheon of chiral auxiliaries, the Evans oxazolidinones, and specifically (S)-4-isobutyloxazolidin-2-one, have gained widespread adoption due to their high diastereoselectivity, predictable stereochemical outcomes, and the reliability of the associated synthetic protocols.[4] Derived from the readily available amino acid (S)-valine, this auxiliary provides a robust platform for a variety of asymmetric transformations, including alkylations, aldol reactions, acylations, and Diels-Alder reactions.[1]

The Core Mechanism: A Symphony of Steric and Electronic Control

The remarkable efficacy of the (S)-4-isobutyloxazolidin-2-one auxiliary stems from a combination of steric and electronic factors that meticulously orchestrate the approach of an electrophile to a prochiral enolate. The overall process can be dissected into three key stages: acylation of the auxiliary, diastereoselective enolate formation and reaction, and finally, cleavage of the auxiliary.

Acylation: Attaching the Prochiral Unit

The first step involves the acylation of the nitrogen atom of (S)-4-isobutyloxazolidin-2-one with a carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyloxazolidinone. This reaction is usually straightforward and high-yielding.

Experimental Protocol: Acylation of (S)-4-Isobutyloxazolidin-2-one with Propionyl Chloride

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-isobutyloxazolidin-2-one and a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add a base, typically triethylamine (Et₃N) or pyridine, to the solution.

-

Slowly add the desired acyl chloride (e.g., propionyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-acyloxazolidinone, which can be purified by column chromatography.

Diastereoselective Enolate Formation and Electrophilic Attack: The Heart of the Asymmetry

This stage is the lynchpin of the entire process, where the stereochemistry of the newly formed carbon-carbon bond is established. The process involves the generation of a stereodefined enolate, which then reacts with an electrophile from a sterically preferred trajectory.

The formation of a specific enolate geometry is crucial for high diastereoselectivity. In the case of N-acyloxazolidinones, treatment with a suitable base, often in the presence of a Lewis acid, leads to the highly preferential formation of the (Z)-enolate. The use of dialkylboron triflates, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base like diisopropylethylamine (DIPEA), is a common and effective method.[4][5]

The prevailing model for the formation of the (Z)-enolate involves a chair-like transition state where the bulky isobutyl group of the auxiliary and the R group of the acyl chain orient themselves to minimize steric interactions. Chelation of the boron atom to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring locks the conformation, leading to deprotonation from the less hindered face to furnish the (Z)-enolate with high fidelity.[5]

Caption: Formation of the (Z)-Boron Enolate.

The diastereoselectivity of the subsequent reaction with an aldehyde is rationalized by the Zimmerman-Traxler model.[6][7] This model postulates a closed, six-membered, chair-like transition state where the boron atom of the enolate coordinates to the aldehyde's carbonyl oxygen.[4]

The stereochemical outcome is dictated by two key factors:

-

The (Z)-geometry of the enolate: This places the substituent on the enolate in a pseudo-equatorial position in the chair-like transition state, minimizing 1,3-diaxial interactions.

-

The steric influence of the isobutyl group: The bulky isobutyl group on the oxazolidinone ring effectively shields one face of the enolate. Consequently, the aldehyde approaches from the less sterically hindered face.

This combination of factors leads to a highly ordered transition state and results in the formation of the syn-aldol product with a high degree of diastereoselectivity.

Caption: Zimmerman-Traxler Model for the Evans Aldol Reaction.

Table 1: Diastereoselectivity in Evans Aldol Reactions

| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| Propionyl | Isobutyraldehyde | >99:1 | >99 | [4] |

| Propionyl | Benzaldehyde | 98:2 | >99 | [8] |

| Acetyl | Propionaldehyde | 95:5 | >98 | [4] |

Experimental Protocol: Evans Asymmetric Aldol Reaction

-

To a flame-dried, three-necked round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve the N-acyloxazolidinone in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dibutylboron triflate (Bu₂BOTf) via syringe, followed by the dropwise addition of diisopropylethylamine (DIPEA).

-

Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the aldehyde, either neat or as a solution in CH₂Cl₂, dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for several hours, then allow it to warm slowly to 0 °C.

-

Quench the reaction by the addition of a phosphate buffer solution (pH 7) and hydrogen peroxide. This step breaks down the boron chelate and oxidizes any excess borane reagents.

-

After stirring for an hour at 0 °C, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

-

The crude aldol adduct can be purified by flash column chromatography.

Auxiliary Cleavage: Releasing the Chiral Product

The final step in the sequence is the removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. This can be achieved through various methods, depending on the desired functional group.

Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common and mild method for cleaving the auxiliary to yield the corresponding carboxylic acid.

Reductive cleavage using reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) affords the primary alcohol.[9]

The N-acyloxazolidinone can also be converted directly to other functional groups, such as Weinreb amides, which are valuable intermediates for the synthesis of ketones.

Experimental Protocol: Reductive Cleavage with Lithium Borohydride

-

Dissolve the purified aldol adduct in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of lithium borohydride (LiBH₄) in THF.

-

Stir the reaction at 0 °C for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

The mixture is stirred vigorously until the two layers become clear.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product, a chiral 1,3-diol, can be purified by column chromatography. The chiral auxiliary can also be recovered from the aqueous layer.

Applications in Drug Development and Natural Product Synthesis

The reliability and high stereoselectivity of the Evans asymmetric aldol and alkylation reactions have made them invaluable tools in the synthesis of complex molecules with multiple stereocenters.

A notable example is the use of the (S)-4-isobutyloxazolidin-2-one auxiliary in the total synthesis of the natural product Hapalosin, a cyclic depsipeptide with potential applications in overcoming multidrug resistance in cancer therapy.[7] The key step in the synthesis of a crucial β-hydroxy acid intermediate was an Evans aldol reaction that proceeded with high yield and diastereoselectivity.[7]

Furthermore, the oxazolidinone scaffold itself is a privileged structure in medicinal chemistry, with linezolid being a prominent example of an oxazolidinone-class antibiotic.[10][11] While the mechanism of action of linezolid is different from the use of (S)-4-isobutyloxazolidin-2-one as a chiral auxiliary, the synthetic strategies for accessing functionalized oxazolidinones often draw from the rich chemistry developed around these chiral auxiliaries.

Conclusion

The (S)-4-isobutyloxazolidin-2-one chiral auxiliary represents a triumph of rational design in asymmetric synthesis. Its mechanism of action, a finely tuned interplay of chelation control and steric hindrance, provides a robust and predictable method for the construction of stereochemically defined carbon-carbon bonds. The ability to reliably generate (Z)-enolates and the predictive power of the Zimmerman-Traxler model have solidified its place as a go-to method for researchers in both academic and industrial settings. This guide has provided a detailed examination of the core principles, practical experimental protocols, and illustrative applications of this powerful synthetic tool, empowering scientists to confidently employ it in their pursuit of complex molecular targets.

References

-

Evans, D. A., & Takacs, J. M. (1981). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Wikipedia. (2023). Chiral auxiliary. [Link]

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station Int. Ed.[Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

- Myers, A. G., & Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign.

- MacMillan Group. (2008, March 12).

- Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. (n.d.).

- Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC - NIH. (n.d.).

- Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B - Chemistry. (n.d.).

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.).

- (PDF)

- 001 Zimmerman Traxler - Andrew G Myers Research Group. (n.d.).

- (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one - MDPI. (n.d.).

- Easy Access to Evans' Oxazolidinones.

- Procedure - Organic Syntheses. (n.d.).

- III Enol

- evans enolate alkyl

- Copyright © 2001 by Yanning Chen 1 RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE - Chemistry | Illinois. (n.d.).

- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchG

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. (n.d.).

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-4-Isobutyloxazolidin-2-one as a Chiral Auxiliary: An In-depth Technical Guide

Introduction: The Imperative of Asymmetric Synthesis and the Rise of Evans Auxiliaries

In the landscape of modern synthetic organic chemistry, particularly within drug development and the synthesis of complex natural products, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing chirality.[1] These entities are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing the stereochemical course of a reaction before being cleaved to reveal the desired chiral product.[1]

Among the pantheon of chiral auxiliaries, the oxazolidinones developed by David A. Evans and his research group have established themselves as preeminent tools due to their high diastereoselectivity, predictable stereochemical outcomes, and the versatility of their application.[2][3] This guide focuses specifically on (S)-4-Isobutyloxazolidin-2-one, a widely used Evans auxiliary derived from the readily available amino acid L-valine. We will delve into its synthesis, the mechanistic principles governing its stereodirecting power, and its application in key carbon-carbon bond-forming reactions, supported by detailed experimental protocols.

Core Principles of Stereocontrol: The (S)-4-Isobutyloxazolidin-2-one Auxiliary in Action

The efficacy of (S)-4-Isobutyloxazolidin-2-one as a chiral auxiliary is rooted in its ability to create a sterically defined environment around a reactive center. This is achieved through a series of well-understood conformational and electronic effects. The general workflow for employing this auxiliary involves three key stages: acylation of the auxiliary, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

Mechanism of Stereodirection: A Tale of Steric Hindrance and Chelation

The stereochemical outcome of reactions employing (S)-4-Isobutyloxazolidin-2-one is primarily dictated by the steric influence of the bulky isobutyl group at the C4 position. Following N-acylation, the substrate can be converted to a metal enolate. The formation of a (Z)-enolate is generally favored, and this enolate adopts a conformation where the metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, planar five-membered ring, forcing the isobutyl group to occupy a pseudo-equatorial position, thereby effectively shielding one face of the enolate.

Consequently, an incoming electrophile is directed to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer. In the context of aldol reactions, the stereochemical outcome can be reliably predicted using the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[4] The bulky isobutyl group on the auxiliary and the substituent on the aldehyde both preferentially occupy pseudo-equatorial positions to minimize steric interactions, leading to the observed syn-aldol product.[5][6]

Synthetic Workflow: From Auxiliary Synthesis to Chiral Product

The journey from a simple amino acid to a complex, enantiomerically pure molecule using (S)-4-Isobutyloxazolidin-2-one follows a well-trodden and optimized path.

Diagram: General Workflow

Caption: General workflow for asymmetric synthesis using (S)-4-Isobutyloxazolidin-2-one.

Protocol 1: Synthesis of (S)-4-Isobutyloxazolidin-2-one from L-Valine

This protocol details the synthesis of the chiral auxiliary from the readily available amino acid L-valine.[7]

Step 1: Reduction of L-Valine to (S)-Valinol

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add L-valine in portions.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-valinol, which can be purified by distillation or used directly in the next step.

Step 2: Cyclization to (S)-4-Isobutyloxazolidin-2-one

-

Dissolve the crude (S)-valinol in a suitable solvent such as dichloromethane.

-

Add a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene or diethyl carbonate with a base), at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford (S)-4-Isobutyloxazolidin-2-one as a white crystalline solid.

Protocol 2: N-Acylation of (S)-4-Isobutyloxazolidin-2-one

This protocol describes the attachment of an acyl group to the nitrogen of the auxiliary.[8][9]

-

Dissolve (S)-4-Isobutyloxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere.

-

Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, and stir the resulting solution for 30 minutes.

-

Add the desired acyl chloride dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Applications in Asymmetric Synthesis

(S)-4-Isobutyloxazolidin-2-one has proven to be a versatile chiral auxiliary for a range of diastereoselective transformations.

Asymmetric Alkylation

The enolates derived from N-acyl (S)-4-isobutyloxazolidin-2-ones undergo highly diastereoselective alkylation with a variety of electrophiles.[3][10]

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-isobutyloxazolidin-2-one

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzyl bromide | LDA | >99:1 | 90-95 | [3] |

| Methyl iodide | NaHMDS | 97:3 | 85-90 | [3] |

| Allyl bromide | LDA | >99:1 | 92 | [3] |

Protocol 3: Diastereoselective Alkylation [11]

-

To a solution of the N-acyl (S)-4-isobutyloxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).

-

Stir the mixture for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent (e.g., benzyl bromide) dropwise and continue stirring at -78 °C for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is typically isolated by column chromatography.

Diagram: Mechanism of Asymmetric Alkylation

Caption: Stereochemical model for the asymmetric alkylation of an N-acyl (S)-4-isobutyloxazolidin-2-one.

Asymmetric Aldol Additions

The boron enolates of N-acyl (S)-4-isobutyloxazolidin-2-ones react with aldehydes to afford syn-aldol adducts with excellent diastereoselectivity.[5][6]

Table 2: Diastereoselective Aldol Reaction with N-Propionyl-(S)-4-isobutyloxazolidin-2-one

| Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | Bu₂BOTf / Et₃N | >99:1 | 80-90 | [12] |

| Benzaldehyde | Bu₂BOTf / Et₃N | >99:1 | 85 | [12] |

| Propionaldehyde | Bu₂BOTf / DIPEA | 98:2 | 88 | [12] |

Protocol 4: Asymmetric Aldol Addition [12]

-

Dissolve the N-acyl (S)-4-isobutyloxazolidin-2-one in anhydrous dichloromethane at 0 °C under an inert atmosphere.

-

Add dibutylboron triflate (Bu₂BOTf) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by adding a pH 7 buffer and methanol.

-

Concentrate the mixture, extract with an organic solvent, wash, dry, and concentrate.

-

The crude product can be purified by column chromatography.

Diagram: Zimmerman-Traxler Model for the Evans Aldol Reaction

Caption: Simplified representation of the Zimmerman-Traxler model for the Evans aldol reaction leading to the syn product.

Asymmetric Diels-Alder Reactions

N-acryloyl derivatives of (S)-4-isobutyloxazolidin-2-one can serve as chiral dienophiles in asymmetric Diels-Alder reactions, typically requiring Lewis acid catalysis to achieve high levels of diastereoselectivity.[13][14]

Table 3: Asymmetric Diels-Alder Reaction of N-Acryloyl-(S)-4-isobutyloxazolidin-2-one

| Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |

| Cyclopentadiene | Et₂AlCl | >99:1 | 95 | [13] |

| 1,3-Butadiene | Et₂AlCl | 94:6 | 89 | [13] |

| Isoprene | MgBr₂ | 95:5 | 85 | [13] |

Protocol 5: Asymmetric Diels-Alder Reaction [13]

-

To a solution of the N-acryloyl (S)-4-isobutyloxazolidin-2-one in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride).

-

Stir the mixture for 15-30 minutes.

-

Add the diene dropwise and continue stirring at low temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Cleavage of the Chiral Auxiliary

A critical step in this synthetic strategy is the efficient and non-racemizing removal of the chiral auxiliary to unveil the desired chiral product. Several methods are available, allowing for the isolation of different functional groups.[15][16]

Hydrolytic Cleavage to Carboxylic Acids

Treatment with lithium hydroxide and hydrogen peroxide provides the corresponding carboxylic acid.[17][18]

Protocol 6: Hydrolytic Cleavage

-

Dissolve the N-acyl product in a mixture of THF and water at 0 °C.

-

Add aqueous hydrogen peroxide (30%) followed by an aqueous solution of lithium hydroxide.

-

Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with HCl and extract the carboxylic acid with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Reductive Cleavage to Alcohols

Reduction with agents like lithium borohydride yields the corresponding primary alcohol.[19][20]

Protocol 7: Reductive Cleavage

-

Dissolve the N-acyl product in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere.

-

Add lithium borohydride (LiBH₄) and stir the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, wash, dry, and concentrate to yield the chiral alcohol. The auxiliary can be recovered from the aqueous layer.

Conclusion and Future Outlook

(S)-4-Isobutyloxazolidin-2-one, a prominent member of the Evans family of chiral auxiliaries, has undeniably secured its place as a powerful tool in the arsenal of the synthetic organic chemist. Its ready availability from L-valine, the high and predictable diastereoselectivity it imparts in a variety of C-C bond-forming reactions, and the straightforward methods for its removal make it an attractive choice for both academic research and industrial applications. The mechanistic underpinnings of its stereodirecting ability are well-established, providing a reliable framework for the rational design of synthetic routes to complex chiral molecules. While the field of asymmetric catalysis continues to evolve, offering elegant and atom-economical alternatives, the robustness and predictability of chiral auxiliaries like (S)-4-Isobutyloxazolidin-2-one ensure their continued relevance and utility in the ongoing quest for stereochemically pure compounds.

References

-

Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Eugene E. Kwan. Retrieved from [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). [Video]. YouTube. [Link]

-

Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12317–12329. [Link]

-

Goh, S. S., & von Itzstein, M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Shinisha, C. B., & Sunoj, R. B. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. Journal of the American Chemical Society, 132(35), 12317–12329. [Link]

-

Goh, S. S., & von Itzstein, M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

-

Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1332-1339. [Link]

-

Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Goh, S. S., & von Itzstein, M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

-

(4s)-isopropyl-3-propionyl-2-oxazolidinone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010). ResearchGate. [Link]

-

Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17459-17471. [Link]

-

Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed.[Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. (n.d.). The University of Bath's research portal. Retrieved from [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1332-1339. [Link]

-

Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (1), 35-42. [Link]

-

On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 694. [Link]

-

Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. (2011). ResearchGate. [Link]

-

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. (2018). MDPI. [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (1993). ResearchGate. [Link]

-

Ghosh, A. K., & Swanson, L. M. (2012). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Organic & Biomolecular Chemistry, 10(35), 7084–7091. [Link]

-

Diels—Alder Reactions of N-Functionalized Acryloyl α-Pyrrolidone Derivatives Using FeCl3×6H3O as an Efficient Catalyst under Solvent-Free Conditions. (2013). ResearchGate. [Link]

-

Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. (2022). PubMed Central. [Link]

-

4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone. (n.d.). lookchem. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group. Retrieved from [Link]

-

N-Acylation of Oxazolidinones. (2018, September 17). ChemistryViews. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved from [Link]

-

A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. (n.d.). Scribd. Retrieved from [Link]

-

Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. (2012). RSC Publishing. [Link]

-

Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. (2001). ResearchGate. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. connectsci.au [connectsci.au]

- 16. UQ eSpace [espace.library.uq.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

synthesis and preparation of (S)-4-Isobutyloxazolidin-2-one from valine

An In-depth Technical Guide to the Synthesis and Preparation of (S)-4-Isobutyloxazolidin-2-one from (S)-Valine

Abstract

(S)-4-Isobutyloxazolidin-2-one is a paramount chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Its utility, pioneered by David A. Evans, stems from its ability to direct stereoselective alkylation, aldol, and acylation reactions, making it an indispensable tool for researchers in pharmaceuticals and natural product synthesis.[3] This guide provides a comprehensive, field-proven methodology for the preparation of this valuable compound, starting from the readily available and inexpensive chiral pool amino acid, (S)-valine. The synthesis is presented as a robust two-step process: the reduction of (S)-valine to the corresponding amino alcohol, (S)-valinol, followed by cyclization to form the target oxazolidinone. This document details the underlying chemical principles, compares alternative reagents, and offers step-by-step protocols designed for reproducibility and safety, aimed at researchers, scientists, and drug development professionals.

Strategic Overview: From Amino Acid to Chiral Auxiliary

The conversion of (S)-valine to (S)-4-isobutyloxazolidin-2-one is a classic example of chiral pool synthesis, where the inherent stereochemistry of a natural starting material is transferred to a synthetic target. The overall transformation involves two key bond-forming or -altering events:

-

Reduction of the Carboxylic Acid: The carboxyl group of (S)-valine is reduced to a primary alcohol, yielding (S)-valinol, without affecting the stereocenter.

-

Carbonyl Insertion and Cyclization: The resulting 1,2-amino alcohol is cyclized by introducing a carbonyl group to form the stable, five-membered oxazolidinone ring.

This guide will dissect each stage, providing both the "how" and the "why" behind each experimental choice.

Caption: Overall synthetic workflow from (S)-Valine.

Step 1: Synthesis of (S)-Valinol via Reduction

The primary challenge in this initial step is the reduction of a relatively unreactive carboxylic acid in the presence of an amine. This requires potent reducing agents or specific activation methods.[4]

Mechanistic Rationale and Reagent Selection

The most common and effective methods involve hydride-donating reagents. The choice between them often represents a trade-off between reactivity, safety, and cost.

| Reagent System | Mechanism | Advantages | Disadvantages & Safety Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective nucleophilic hydride reagent that readily reduces carboxylic acids to primary alcohols. | High reactivity, well-established procedures, good yields.[5] | Highly pyrophoric, reacts violently with water and protic solvents.[6][7] Requires strict anhydrous conditions and careful quenching.[6] |

| Sodium Borohydride/Iodine (NaBH₄/I₂) | In situ generation of diborane (B₂H₆) or a borane-THF complex, which is the active reducing species for the carboxylic acid. | Milder, safer alternative to LiAlH₄.[8] High yields are achievable.[4] Does not require strictly anhydrous conditions initially. | Involves vigorous hydrogen evolution upon iodine addition.[4] Requires an extended reflux period. |

For laboratories equipped to handle pyrophoric reagents, LiAlH₄ offers a rapid and efficient route. However, the NaBH₄/I₂ system is an excellent, high-yielding alternative that circumvents the significant hazards associated with LiAlH₄.[4][8]

Experimental Protocol 1: LiAlH₄ Reduction of (S)-Valine

This protocol is adapted from established procedures in Organic Syntheses.[5][9]

Safety First: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that can ignite upon contact with moisture.[7] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood, away from flammable solvents.[6] Appropriate personal protective equipment (flame-retardant lab coat, safety goggles, gloves) is mandatory. Ensure a Class D fire extinguisher (for combustible metals) is accessible.

Materials:

-

(S)-Valine (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Ether

Procedure:

-

Setup: Equip a dry three-necked, round-bottomed flask with a reflux condenser, a magnetic stirrer, and an argon inlet. Charge the flask with LiAlH₄ (2.0 eq) and anhydrous THF under a positive pressure of argon.

-

Addition of Valine: Cool the stirred suspension to 0 °C using an ice-water bath. Add (S)-valine (1.0 eq) slowly in small portions over approximately 1 hour. The addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 10-18 hours. The reaction progress can be monitored by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Slowly and carefully add water (X mL per gram of LiAlH₄ used), followed by 15% aqueous NaOH (X mL per gram of LiAlH₄), and finally water again (3X mL per gram of LiAlH₄). This sequential addition (Fieser workup) is crucial for generating a granular, filterable precipitate of aluminum salts.

-

Work-up: Stir the resulting white suspension for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl ether or THF.[5]

-

Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude (S)-valinol is typically a colorless oil or a low-melting solid and can be purified by vacuum distillation to yield the pure product.[5]

Characterization of (S)-Valinol

| Property | Value | Source |

| Appearance | Clear, colorless liquid or white solid | [9] |

| Boiling Point | 63-65 °C @ 0.9 mmHg | [5] |

| Specific Rotation [α]D | +14.6° (neat) | [5] |

| ¹H NMR (CDCl₃) | δ: 0.92 (d, 6H), 2.38–2.74 (m, 4H), 3.13–3.78 (m, 2H) | [5] |

| IR (neat) cm⁻¹ | 3300 (br, O-H, N-H), 1590 (N-H bend) | [5] |

Step 2: Cyclization to (S)-4-Isobutyloxazolidin-2-one

The cyclization of (S)-valinol requires a carbonyl source to form the cyclic carbamate. The choice of reagent impacts reaction conditions, byproducts, and safety.

Mechanistic Rationale and Reagent Selection

The goal is to acylate both the nitrogen and oxygen atoms with a single carbonyl equivalent.

| Reagent | Mechanism | Advantages | Disadvantages |

| Diethyl Carbonate | Base-catalyzed transesterification/amidation followed by intramolecular cyclization, eliminating ethanol. | Inexpensive, relatively safe, and effective. | Requires high temperatures (reflux) to drive the reaction by distilling off the ethanol byproduct.[9] |

| 1,1'-Carbonyldiimidazole (CDI) | Forms a highly reactive N-acylimidazole intermediate with the amino alcohol, which rapidly cyclizes, releasing imidazole. | Very mild reaction conditions (often room temp), clean reaction with gaseous (CO₂) and water-soluble (imidazole) byproducts.[10][11] Safer than phosgene.[11] | More expensive than diethyl carbonate. |

| Phosgene (or equivalents) | Direct reaction to form a chloroformate/carbamoyl chloride intermediate which then cyclizes. | Highly efficient and high-yielding. | Phosgene is an extremely toxic gas.[12] Equivalents like triphosgene are safer but still hazardous. |

The diethyl carbonate method is robust and cost-effective for larger scales.[9] The CDI method is ideal for smaller scales or when substrates are sensitive to high temperatures, offering exceptionally mild conditions.[13][14]

Caption: Mechanism of CDI-mediated cyclization.

Experimental Protocol 2: Cyclization with Diethyl Carbonate

This protocol is adapted from a procedure in Organic Syntheses.[9]

Materials:

-

(S)-Valinol (1.0 eq)

-

Diethyl carbonate (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (0.1 eq)

Procedure:

-

Setup: Equip a round-bottomed flask with a Vigreux distillation column, a distillation head, and a magnetic stirrer.

-

Reaction: Charge the flask with (S)-valinol (1.0 eq), diethyl carbonate (1.1 eq), and anhydrous K₂CO₃ (0.1 eq).

-

Distillation: Heat the mixture in an oil bath to ~135 °C. Ethanol will begin to distill off as the reaction proceeds. Continue heating for approximately 5 hours, or until no more ethanol is collected.[9]

-

Isolation: After the reaction is complete, cool the mixture. The crude product can often be purified directly.

-

Purification: The product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford white, crystalline (S)-4-isobutyloxazolidin-2-one.[15]

Characterization of (S)-4-Isobutyloxazolidin-2-one

| Property | Value | Source |

| Appearance | White crystalline solid | [16] |

| Melting Point | 70-73 °C | [16] |

| Specific Rotation [α]D | -18° (c = 6 in ethanol) | [16] |

| ¹H NMR (CDCl₃) | δ: 0.90 (d, 3H), 0.97 (d, 3H), 1.80-1.95 (m, 1H), 3.85-3.95 (m, 1H), 4.19 (dd, 1H), 4.45 (t, 1H), 6.05 (br s, 1H, NH) | [17] |

| IR (Nujol Mull) cm⁻¹ | ~3280 (N-H stretch), ~1750 (C=O stretch, carbamate) | [18] |

Conclusion

The synthesis of (S)-4-isobutyloxazolidin-2-one from (S)-valine is a dependable and scalable process that provides access to a crucial chiral auxiliary. The two-step sequence, involving a robust reduction followed by an efficient cyclization, is a cornerstone of practical organic synthesis. By understanding the causality behind reagent choice—balancing the potent reactivity of LiAlH₄ against the enhanced safety of NaBH₄/I₂, and weighing the cost-effectiveness of diethyl carbonate against the mildness of CDI—researchers can tailor the synthesis to their specific laboratory constraints and scale requirements. The protocols and characterization data provided herein serve as a self-validating guide to ensure the successful and reliable preparation of this indispensable synthetic tool.

References

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

-

ResearchGate. (n.d.). Strategies for oxazolidinone formation. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Wikipedia. (n.d.). Valinol. [Link]

-

University of Illinois Chicago. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. [Link]

-

On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. (2008). Semantic Scholar. [Link]

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]

-

Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. (1990). Canadian Journal of Chemistry. [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Link]

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]

-

Wikipedia. (n.d.). Carbonyldiimidazole. [Link]

-

ResearchGate. (2014). Synthesis of (R)- or (S)-Valinol Using w-Transaminases in Aqueous and Organic Media. [Link]

-

Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

-

The Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]

-

Wiley-VCH. (n.d.). (S)-4-Isopropyl-2-oxazolidinone - 1H NMR Spectrum. SpectraBase. [Link]

-

NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

-

YouTube. (2025). Carbonyldiimidazole (CDI): Synthetic applications. [Link]

-

ACS Publications. (2014). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

-

ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]

- Google Patents. (n.d.).

-

Wiley-VCH. (n.d.). (S)-4-Isopropyl-2-oxazolidinone - FTIR Spectrum. SpectraBase. [Link]

- Google Patents. (n.d.). Preparation method of (S)-4-phenyl-2-oxazolidinone.

-

Semantic Scholar. (n.d.). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. [Link]

-

NIST. (n.d.). (S)-(+)-4-Isopropyl-2-oxazolidinone. NIST WebBook. [Link]

-

NIH. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. [Link]

-

MDPI. (n.d.). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

-

NIH. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. [Link]

-

Magritek. (n.d.). (S)-(-)-4-Isopropyl-2-oxazolidinone Archive. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wcms.uillinois.edu [wcms.uillinois.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 14. nbinno.com [nbinno.com]

- 15. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 16. (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 [sigmaaldrich.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

The Core Principles of Evans Auxiliaries in Asymmetric Synthesis

An In-Depth Technical Guide:

Introduction

In the precise world of chemical synthesis, particularly in the development of pharmaceuticals and complex natural products, the control of stereochemistry is not merely an academic exercise—it is a fundamental necessity.[1] The biological activity of a chiral molecule is often dictated by a single enantiomer, rendering its stereoisomer either inert or, in some cases, harmful.[1] Among the strategies developed to achieve enantiopure compounds, the use of chiral auxiliaries remains a cornerstone methodology due to its reliability, predictability, and versatility.[2]

Introduced by David A. Evans and his colleagues in the early 1980s, N-acyloxazolidinones, now universally known as Evans auxiliaries, revolutionized the field of asymmetric synthesis.[3] These recoverable and highly effective stereodirecting groups can be temporarily installed onto a prochiral substrate to guide the formation of new stereocenters with exceptional levels of control.[4][5] This guide provides an in-depth analysis of the fundamental principles governing Evans auxiliaries, from the mechanistic basis of their stereocontrol to detailed, field-proven protocols for their application and removal.

Part 1: The Mechanistic Foundation of Stereocontrol

The remarkable efficacy of Evans auxiliaries is not serendipitous; it is the result of a well-understood convergence of conformational and steric effects that rigidly locks the substrate into a reactive state with a profound facial bias.

The Chelated (Z)-Enolate: The Heart of Asymmetry

The entire principle of stereocontrol hinges on the predictable formation of a specific enolate geometry upon deprotonation of the N-acyl oxazolidinone imide. Treatment with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.[1][5]

The preference for the (Z)-geometry is a direct consequence of minimizing A-1,3 strain (allylic strain).[6][7] The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine) and the R-group of the acyl chain create significant steric hindrance. To alleviate this, the molecule adopts a conformation where the enolate oxygen and the auxiliary's carbonyl oxygen are anti-periplanar, minimizing dipole-dipole repulsion.[6][8] This conformation orients the R-group away from the C4 substituent, leading directly to the (Z)-enolate upon deprotonation.

This (Z)-enolate is then locked into a rigid, five-membered chelated ring with the metal cation (Li⁺ or Na⁺).[9][10] This chelation is the critical feature that establishes the platform for stereoselective reactions.

Facial Shielding: Dictating the Trajectory of Attack

With the rigid, planar (Z)-enolate in place, the C4 substituent of the auxiliary acts as a powerful steric shield. It effectively blocks one of the two diastereotopic faces of the enolate from the "top." Consequently, an incoming electrophile (E⁺) can only approach from the less hindered "bottom" face, which is trans to the bulky substituent.[1][4] This directed attack ensures the formation of one diastereomer in high excess.

The following diagram illustrates this core principle of stereocontrol.

Caption: Steric shielding in the chelated enolate of an Evans auxiliary.

Part 2: The Experimental Workflow: A Self-Validating System

The practical application of Evans auxiliaries follows a logical and robust three-stage sequence: attachment of the substrate, the diastereoselective reaction, and non-destructive cleavage of the auxiliary. Each step is optimized to ensure high yields and preserve stereochemical integrity.

Step 1: Auxiliary Acylation (Attachment)

The first step involves covalently attaching a prochiral acyl group to the nitrogen atom of the oxazolidinone. While the original method involves deprotonation with n-butyllithium followed by reaction with an acid chloride, a milder and often more practical procedure is now common.[1][11]

Experimental Protocol 1: Mild Acylation with Anhydride (Adapted from Ager, D. J.; et al. Synthesis 1997, and optimized in J. Chem. Educ. 2008, 85, 695.)[1][12]

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq.), triethylamine (Et₃N, 1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Dissolution: Dissolve the solids in an appropriate anhydrous solvent, such as dichloromethane (DCM) or toluene.

-

Acylation: Add the desired carboxylic anhydride (e.g., propionic anhydride, 1.2 eq.) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude N-acylated product can often be used directly or purified by flash column chromatography on silica gel.

Causality Insight: The use of DMAP as an acyl-transfer catalyst allows the reaction to proceed under mild, neutral conditions, avoiding the cryogenic temperatures and pyrophoric reagents required for the n-BuLi method.[1][11] This makes the procedure more accessible and scalable.

Step 2: Diastereoselective Alkylation

This is the key stereocenter-forming reaction. The protocol requires strict anhydrous conditions and low temperatures to ensure kinetic control.

Experimental Protocol 2: Diastereoselective Enolate Alkylation (Adapted from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739.)[10]

-

Setup: Add the purified N-acyl oxazolidinone (1.0 eq.) to a flame-dried, multi-necked flask under a nitrogen atmosphere. Dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq., typically 1.0 M in THF) via syringe over 10-15 minutes. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise. The reaction is typically rapid but should be stirred at -78 °C for 1-4 hours. For less reactive electrophiles, the reaction may be allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C).

-

Workup: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Analysis & Purification: Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR spectroscopy or GC analysis. Purify the major diastereomer by flash column chromatography.

Causality Insight: The use of NaHMDS is often preferred for its excellent solubility at low temperatures and the non-coordinating nature of the silylamide byproduct.[1] Maintaining the temperature at -78 °C is crucial to prevent enolate decomposition or epimerization at the newly formed stereocenter.[9]

Table 1: Representative Performance in Asymmetric Alkylation

| Auxiliary Substituent (R') | Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Isopropyl (from Valinol) | Benzyl Bromide | LDA | >99:1 | 90-95 |

| Benzyl (from Phenylalaninol) | Allyl Iodide | NaHMDS | 98:2 | 85-92 |

| Isopropyl (from Valinol) | Methyl Iodide | NaHMDS | 95:5 | 80-88 |

| Benzyl (from Phenylalaninol) | Propargyl Bromide | LDA | >97:3 | 88-94 |

Data compiled from foundational literature.[1][10]

Step 3: Auxiliary Cleavage (Removal & Recovery)

A key advantage of the auxiliary approach is the ability to remove it under conditions that do not disturb the newly created stereocenter, yielding the desired enantiopure product and allowing for the recovery of the valuable auxiliary.[5]

Experimental Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid (Adapted from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.)[1]

-

Setup: Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Cleavage: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 2.0 eq., e.g., 0.8 M solution) dropwise.

-

Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 eq.) and stir for 30 minutes.

-

Isolation: Remove most of the THF via rotary evaporation. Extract the aqueous residue with DCM or another suitable solvent to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate. Dry and concentrate to yield the final product.

Causality Insight: The hydroperoxide anion (OOH⁻), formed from H₂O₂ and LiOH, is a soft nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl.[13] Simple hydroxide (OH⁻) is a harder nucleophile and can lead to undesired cleavage of the endocyclic carbamate carbonyl, destroying the auxiliary.[14][15] This selective cleavage is paramount to the utility of the method. Recent studies have also highlighted that this reaction can evolve oxygen gas, a safety consideration for large-scale synthesis.[13]

Part 3: Versatility and Broader Applications

While alkylation is a classic example, the stereodirecting power of Evans auxiliaries extends to a wide array of other crucial carbon-carbon bond-forming reactions.

-

Aldol Reactions: Boron enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol reactions, typically yielding syn-aldol products via a Zimmerman-Traxler six-membered chair-like transition state.[4][5][8] The stereochemical outcome is exceptionally predictable and reliable.

-

Michael Additions: The enolates can act as nucleophiles in conjugate additions to α,β-unsaturated systems.

The general workflow for any chiral auxiliary-mediated synthesis follows a consistent and logical path, as depicted below.

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Conclusion

For over four decades, Evans auxiliaries have served as a gold standard in asymmetric synthesis, providing a robust and predictable platform for the construction of chiral molecules.[4][17] Their success is rooted in a well-understood mechanism that combines conformational control and steric shielding to achieve outstanding levels of diastereoselectivity. The ability to attach the auxiliary, perform a stereoselective transformation, and then cleanly remove and recover the auxiliary makes this a highly practical and powerful strategy. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles is essential for the rational design and efficient execution of complex synthetic campaigns.

References

-

Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. (2008). [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

-

Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

de Figueiredo, T. A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(4), 6479-6493. [Link]

-

Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1513-1518. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]

-

Ghosh, A. K., & Shaikh, G. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(72), 38234-38253. [Link]

-

Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. (2023). [Link]

-

Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. NIH. [Link]

-

Evans Auxiliary Procedure. Scribd. [Link]

-

Evans Enolate Alkylation-Hydrolysis. Unknown Source. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. (2023). [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Unknown Source. [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. (2010). [Link]

-

Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]

-

Evans Aldol Reaction. Chem-Station Int. Ed. (2014). [Link]

-

Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. (2010). [Link]

-

Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. NIH. [Link]

-

Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

-

Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. (2008). [Link]

-

Introduction to Stereoselective Organic Synthesis. Unknown Source. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. (2014). [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. (2024). [Link]

-

Allylic strain. Wikipedia. [Link]

-

Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. Scribd. [Link]

-

A1,3 Strain and the Anomeric Effect. CDN. (2012). [Link]

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Allylic strain - Wikipedia [en.wikipedia.org]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. york.ac.uk [york.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. connectsci.au [connectsci.au]

- 16. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 17. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

structure and stereochemistry of (S)-4-Isobutyloxazolidin-2-one

An In-Depth Technical Guide to the Structure, Stereochemistry, and Application of (S)-4-Substituted Oxazolidin-2-ones

Abstract

Oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans and his research group in the early 1980s, represent a cornerstone of modern asymmetric synthesis.[1] These powerful tools, temporarily installed on a prochiral substrate, provide exceptional stereocontrol in a variety of critical carbon-carbon bond-forming reactions, including enolate alkylations, aldol additions, and Diels-Alder reactions.[2] Their reliability, predictable stereochemical outcomes, and the high diastereoselectivities achieved have made them indispensable in both academic research and industrial applications, particularly in the total synthesis of complex natural products and the development of enantiomerically pure pharmaceutical agents.[2][3] This guide provides a detailed examination of the structural features, mechanistic underpinnings, and practical application of (S)-4-substituted oxazolidin-2-ones, with a focus on the commonly used (S)-4-isopropyloxazolidin-2-one as a representative example. The principles discussed are directly applicable to analogues such as the (S)-4-isobutyl and (S)-4-benzyl derivatives.

Introduction: The Role of the Chiral Auxiliary

In stereochemistry, a chiral auxiliary is a stereogenic unit that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[2] The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over another. This diastereomeric mixture can then be separated, and the auxiliary is subsequently cleaved, yielding the desired product as a single enantiomer. The auxiliary can often be recovered for reuse.[2][4] This strategy is a robust and practical approach to asymmetric synthesis, frequently employed in the early stages of drug discovery and development.[2][3]

The Evans auxiliaries, a class of oxazolidinones, are among the most successful and widely utilized chiral auxiliaries.[2][3] They are typically prepared from readily available and relatively inexpensive chiral amino alcohols, such as L-valinol or L-phenylalaninol, making both enantiomeric forms of the auxiliary accessible.[5]

Structure and Stereochemistry: The Foundation of Control

The efficacy of an Evans auxiliary is rooted in its rigid, well-defined three-dimensional structure. The molecule of interest for this guide, (S)-4-isobutyloxazolidin-2-one, and its close, more commonly cited analogue, (S)-4-isopropyloxazolidin-2-one, share the same fundamental architecture.

| Property | (S)-4-Isopropyloxazolidin-2-one |

| Molecular Formula | C₆H₁₁NO₂[6][7][8] |

| Molecular Weight | 129.16 g/mol [6][7][8] |

| Appearance | White crystalline powder[7][8] |

| Melting Point | 70-73 °C[7] |

| CAS Number | 17016-83-0[6][7] |

| Optical Rotation | [α]₂₀/D −18° (c=6 in ethanol); highly solvent dependent[9] |

The key structural features responsible for stereochemical induction are:

-

The C4 Stereocenter: The absolute configuration at the C4 position, designated as (S) in this case, establishes the chirality of the entire auxiliary.

-

The C4 Substituent: The bulky alkyl or aryl group at the C4 position (e.g., isopropyl, isobutyl, or benzyl) acts as a powerful steric directing group.

-

The N-Acyl Group: In practice, the auxiliary is acylated at the nitrogen atom. It is the enolate of this N-acyl derivative that undergoes the asymmetric transformation. The two carbonyl groups of the resulting imide play a crucial role in forming a rigid chelated intermediate.

Mechanism of Stereocontrol: A Diastereoselective Alkylation

The high degree of stereocontrol exerted by the Evans auxiliary is achieved through the formation of a conformationally locked transition state. The diastereoselective alkylation of an N-propionyl oxazolidinone serves as a classic example.

The Causality Behind the Selectivity:

-

Enolate Geometry: Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (-78 °C), a highly specific (Z)-enolate is formed.[10]

-

Metal Chelation: The lithium cation is chelated by both the enolate oxygen and the ring carbonyl oxygen. This chelation forces the N-acyl group into a rigid, planar conformation with the oxazolidinone ring.[4]

-

Steric Shielding: The bulky substituent at the C4 position sterically shields one face of the planar enolate (the si-face). Consequently, an incoming electrophile (E⁺) is directed to attack exclusively from the less hindered, exposed face (the re-face).[4][5]

This controlled trajectory of attack ensures the formation of a new stereocenter with a predictable absolute configuration, leading to a single major diastereomer.

Caption: Logical flow of the stereodetermining alkylation step.

Experimental Protocol: Asymmetric Alkylation of (S)-4-Isopropyloxazolidin-2-one

This section details a representative, field-proven protocol for the acylation, diastereoselective alkylation, and subsequent cleavage of the auxiliary. This protocol is a self-validating system, with analytical checkpoints to confirm the reaction's success.

Workflow Overview

Caption: Experimental workflow for an Evans asymmetric alkylation.

Step-by-Step Methodology

Part A: N-Acylation

-

To a flame-dried, argon-purged round-bottom flask, add (S)-4-isopropyloxazolidin-2-one (1.0 equiv).

-

Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude N-propionyl derivative is often pure enough for the next step.[11]

Part B: Diastereoselective Alkylation

-

To a separate flame-dried, argon-purged flask, prepare a solution of LDA by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

-

Dissolve the N-propionyl oxazolidinone from Part A (1.0 equiv) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Slowly add the substrate solution to the LDA solution via cannula. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution.

-

Stir at -78 °C for 2-4 hours or until TLC indicates completion.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Part A.

-

Purify the product by flash column chromatography (silica gel).

-

Validation: Analyze the purified product by ¹H NMR or GC to determine the diastereomeric excess (d.e.). High-field NMR will typically show distinct signals for the methyl doublets of the two diastereomers, allowing for direct integration and d.e. calculation.[10]

Part C: Auxiliary Cleavage

-

Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).[12][13]

-

Stir vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

-